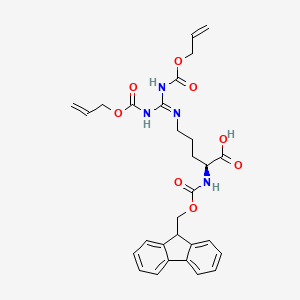

Fmoc-Arg(Aloc)2-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Arg(Aloc)2-OH is a compound with the CAS Number: 148893-34-9 and a molecular weight of 564.6 . It is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate . It is soluble in water and can be used to prepare micelles or microemulsions .

Synthesis Analysis

This compound is used for the synthesis of peptides, proteins, and oligosaccharides . The coupling of this derivative can be effected using standard activation methods, such as PyBOP® or TBTU, although longer reaction times may be necessary due to the bulkiness of the side-chain protection .Molecular Structure Analysis

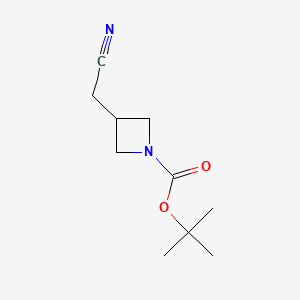

The linear formula of this compound is C29H32N4O8 . The compound has a defined stereo center .Chemical Reactions Analysis

This compound is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 148.8±0.5 cm3, and a molar volume of 436.0±7.0 cm3 . It also has a polar surface area of 165 Å2 and a polarizability of 59.0±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Multicomponent Dipeptide Hydrogels for Cell Culture Applications

A study by Liyanage et al. (2015) demonstrated the use of Fmoc-protected dipeptides, including Arg-based peptides, in the formation of two-component nanofibril hydrogels. These hydrogels mimic the extracellular matrix, supporting the viability and growth of fibroblast cells by effectively simulating the integrin-binding RGD peptide sequence of fibronectin. This application is crucial for tissue engineering and regenerative medicine, highlighting the biomimetic potential of Fmoc-Arg(Aloc)-containing hydrogels (Liyanage et al., 2015).

Improvements in Solid-Phase Peptide Synthesis

Another significant application is in solid-phase peptide synthesis (SPPS), where the incorporation of Fmoc-Arg(Pbf)-OH, a closely related derivative, has been studied. De la Torre et al. (2020) explored the use of N-butylpyrrolidinone (NBP) as an alternative solvent to DMF for SPPS, specifically for the challenging incorporation of Fmoc-Arg(Pbf)-OH. Their methodology aimed to overcome the issues related to the inactive δ-lactam formation, enhancing the yield and purity of the synthesized peptides. This research represents an advancement in peptide synthesis technology, potentially applicable to Fmoc-Arg(Aloc)2-OH derivatives (De la Torre et al., 2020).

Safety and Hazards

Fmoc-Arg(Aloc)2-OH is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Fmoc-Arg(Aloc)2-OH, also known as Fmoc-Arg(Alloc)2-OH, is a derivative of the amino acid arginine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are specific functional groups in peptide chains that require protection during the synthesis process .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . This means it can be removed under mildly basic conditions, such as with piperidine, diethylamine, or morpholine . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), among other methods .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis . The Fmoc group provides protection to the amine functional group during the coupling process, preventing uncontrolled oligomerization . After the coupling step, the Fmoc group is removed, allowing for the next amino acid to be added to the growing peptide chain .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting specific functional groups during synthesis, this compound helps ensure that peptide chains are formed correctly without unwanted side reactions .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH of the solution can affect the stability of the Fmoc group and its ability to protect the amine functional group . Additionally, the temperature and reaction time can impact the efficiency of the coupling and deprotection steps .

Propiedades

IUPAC Name |

(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPFZCDVPTYBLY-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

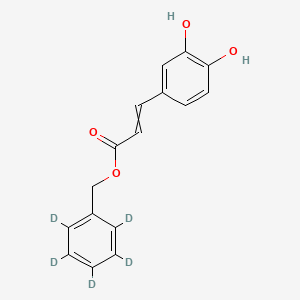

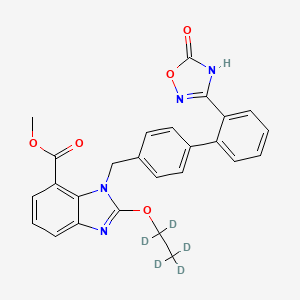

C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856228 |

Source

|

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148893-34-9 |

Source

|

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)

![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)

![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)